molecular formula H3NaO4P B1146713 Disodium hydrogen phosphate CAS No. 7558-79-4

Disodium hydrogen phosphate

Cat. No.: B1146713
CAS No.: 7558-79-4
M. Wt: 120.985 g/mol
InChI Key: NFIYTPYOYDDLGO-UHFFFAOYSA-N
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Description

Disodium hydrogen phosphate (DSP, Na₂HPO₄) is an inorganic phosphate salt widely utilized across industries for its buffering capacity, solubility, and chemical stability. It exists in multiple hydrated forms, including anhydrous (Na₂HPO₄), dihydrate (Na₂HPO₄·2H₂O), heptahydrate (Na₂HPO₄·7H₂O), and dodecahydrate (Na₂HPO₄·12H₂O), each with distinct thermal stability and solubility profiles . Key applications include:

  • Food Industry: As an anti-caking agent, emulsifier, and pH stabilizer (E339ii) .
  • Pharmaceuticals: As a laxative and excipient in drug formulations .
  • Biochemistry: For preparing buffer solutions (e.g., phosphate-buffered saline) in molecular biology and chromatography .
  • Industrial Processes: In ceramic production, detergents, and hydroxyapatite/chitosan composites .

DSP meets pharmacopeial purity standards (e.g., USP/NF ≥98.5%) and industrial grades (≥97% purity), with specifications for sulfates, chlorides, and heavy metals .

Properties

CAS No.

7558-79-4

Molecular Formula

H3NaO4P

Molecular Weight

120.985 g/mol

IUPAC Name

disodium;hydrogen phosphate

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

NFIYTPYOYDDLGO-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

OP(=O)(O)O.[Na]

Related CAS

65185-91-3

Synonyms

Phosphoric Acid Sodium Salt;  Phosphoric Acid Disodium Salt;  Acetest;  Anhydrous Sodium Acid Phosphate;  DSP;  Dibasic Sodium Phosphate;  Disodium Acid Orthophosphate;  Disodium Acid Phosphate;  Disodium Hydrogen Orthophosphate;  Disodium Hydrogen Phosphate; 

Origin of Product

United States

Preparation Methods

Direct Neutralization of Phosphoric Acid with Sodium Hydroxide

The most straightforward method involves the controlled neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH). The reaction proceeds in two stages:

  • First neutralization : H₃PO₄ + NaOH → NaH₂PO₄ + H₂O

  • Second neutralization : NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O

The pH is critical during the second stage, typically maintained between 8.7 and 9.2 to ensure complete conversion to Na₂HPO₄. Industrial-scale processes often use technical-grade phosphoric acid and sodium hydroxide due to cost efficiency. The final product is purified via evaporation, crystallization, and centrifugation, yielding a purity of 98–99%.

Sodium Bicarbonate Neutralization

An alternative neutralization route employs sodium bicarbonate (NaHCO₃) instead of NaOH. This method is favored for producing high-purity Na₂HPO₄ (up to 99.6%) suitable for pharmaceutical applications. The reaction is:
H₃PO₄ + NaHCO₃ → NaH₂PO₄ + CO₂ + H₂O\text{H₃PO₄ + NaHCO₃ → NaH₂PO₄ + CO₂ + H₂O}
NaH₂PO₄ + NaHCO₃ → Na₂HPO₄ + CO₂ + H₂O\text{NaH₂PO₄ + NaHCO₃ → Na₂HPO₄ + CO₂ + H₂O}

Key parameters include:

  • Temperature : 80–100°C to accelerate CO₂ evolution.

  • Molar ratio : 1:1.15 (H₃PO₄:NaHCO₃) to minimize unreacted residues.
    Post-reaction processing involves centrifugal dehydration, deionized water washing to remove surface impurities, and fluidized-bed drying at 120°C.

Two-Step Industrial Synthesis

Dicalcium Phosphate and Sodium Bisulfate Route

This method is widely used in industries where calcium sulfate (gypsum) is a desirable byproduct. The process involves:

  • First step : Reaction of dicalcium phosphate (CaHPO₄) with sodium bisulfate (NaHSO₄):
    CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄↓\text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄↓}
    Calcium sulfate precipitates and is removed by filtration.

  • Second step : Partial neutralization of monosodium phosphate (NaH₂PO₄) with NaOH:
    NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O\text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O}

This method is cost-effective due to the low price of dicalcium phosphate and the valorization of gypsum.

Phosphoric Acid and Sodium Sulfate with Ammonia

A patented method (CN101462706B) utilizes phosphoric acid and sodium sulfate (Na₂SO₄) as raw materials, with ammonia as a neutralizing agent:

  • Mixing : H₃PO₄ and Na₂SO₄ are combined in a 1:1.6–2.4 molar ratio.

  • Ammonia addition : Ammonia water (26–28% w/w) or liquid ammonia is added to adjust pH >8.0.

  • Crystallization : Cooling to 15–25°C precipitates sodium hydrogen phosphate ammonium (NaNH₄HPO₄), which is filtered and reacted with soda ash (Na₂CO₃) at 180–250°C:
    2NaNH₄HPO₄ + Na₂CO₃ → 2Na₂HPO₄ + 2NH₃↑ + CO₂↑ + H₂O\text{2NaNH₄HPO₄ + Na₂CO₃ → 2Na₂HPO₄ + 2NH₃↑ + CO₂↑ + H₂O}
    Ammonia and CO₂ are recycled, reducing operational costs. The byproduct, ammonium sulfate, is recovered via condensation.

Comparative Analysis of Methods

Method Reactants Conditions Byproducts Purity
Direct NeutralizationH₃PO₄, NaOHpH 8.7–9.2, 80–100°CNone98–99%
NaHCO₃ NeutralizationH₃PO₄, NaHCO₃80–100°C, 1:1.15 molar ratioCO₂99.6%
Two-Step (CaHPO₄)CaHPO₄, NaHSO₄, NaOHFiltration, neutralizationCaSO₄97–98%
Na₂SO₄-Ammonia RouteH₃PO₄, Na₂SO₄, NH₃15–25°C crystallization, 180–250°C calcination(NH₄)₂SO₄HG/T 2965-2000 standard

Key Reaction Equations and Byproduct Management

Reaction Equations

  • Direct neutralization :
    H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O\text{H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O}

  • Ammonia-based method :
    2H₃PO₄ + Na₂SO₄ + 4NH₃\cdotpH₂O → 2NaNH₄HPO₄ + (NH₄)₂SO₄ + 4H₂O\text{2H₃PO₄ + Na₂SO₄ + 4NH₃·H₂O → 2NaNH₄HPO₄ + (NH₄)₂SO₄ + 4H₂O}
    2NaNH₄HPO₄ + Na₂CO₃ → 2Na₂HPO₄ + 2NH₃↑ + CO₂↑ + H₂O\text{2NaNH₄HPO₄ + Na₂CO₃ → 2Na₂HPO₄ + 2NH₃↑ + CO₂↑ + H₂O}

Byproduct Utilization

  • Ammonium sulfate : Recovered from filtrate in the Na₂SO₄-Ammonia method, used as fertilizer.

  • Calcium sulfate : Marketed as gypsum in construction.

  • CO₂ : Captured and reused in carbonation processes.

Industrial and Environmental Considerations

  • Cost Efficiency : The Na₂SO₄-Ammonia method reduces raw material costs by 20–30% compared to NaOH-based routes.

  • Purity Control : High-purity methods (e.g., NaHCO₃ route) require stringent washing with deionized water to eliminate ionic impurities.

  • Sustainability : Ammonia and CO₂ recycling in patented methods aligns with circular economy principles .

Scientific Research Applications

Pharmaceutical Applications

Disodium hydrogen phosphate is utilized in the pharmaceutical industry primarily as a buffering agent and stabilizer in drug formulations. Its ability to maintain pH levels is crucial in ensuring the stability and efficacy of various medications.

  • Buffering Agent : It helps maintain the desired pH in injectable solutions and oral medications, which is essential for drug solubility and absorption .
  • Drug Delivery Systems : Research has shown that this compound can be used in liposome-based drug delivery systems, enhancing the bioavailability of therapeutic agents. Liposomes encapsulate drugs, protecting them from degradation and improving their pharmacokinetics .

Food Industry Applications

In food production, this compound serves multiple functions:

  • Emulsifier and Stabilizer : It acts as an emulsifier in processed foods, helping to blend ingredients that typically do not mix well, such as oil and water .
  • pH Buffering : The compound is used to regulate acidity in food products, ensuring consistency and preventing spoilage .
  • Nutritional Supplement : It is sometimes added to dietary supplements due to its phosphorus content, which is vital for various metabolic processes.

Water Treatment

This compound plays a significant role in water treatment processes:

  • Corrosion Control : It is used to inhibit corrosion in water systems by forming protective layers on metal surfaces .
  • Scale Inhibition : The compound helps reduce scale formation in pipes and equipment, extending their lifespan and improving efficiency .

Industrial Applications

The compound finds utility in various industrial sectors:

  • Textile Industry : this compound is employed as a buffering agent during textile processing, helping to maintain the pH of dye baths for consistent dye uptake .
  • Cleaning Products : It is included in formulations for detergents and cleaning agents due to its ability to enhance cleaning efficiency through pH control .

Agricultural Uses

In agriculture, this compound serves as a fertilizer component:

  • Nutrient Source : It provides phosphorus, an essential nutrient for plant growth, thus enhancing crop yield .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • A study demonstrated that incorporating this compound into composite phase change materials improved thermal properties, making it suitable for energy storage applications .
  • Research on electrochemical migration inhibition revealed that this compound can retard the anodic dissolution of tin by forming stable tin phosphate complexes, thus prolonging the life of electronic components .

Comparison with Similar Compounds

Comparison with Similar Phosphate Compounds

DSP is part of a broader family of sodium phosphates, each differing in sodium content, hydration state, and reactivity. Below is a detailed comparison:

Table 1: Comparative Analysis of Sodium Phosphates

Compound Formula pH (1% Solution) Key Applications Unique Properties
Monosodium phosphate NaH₂PO₄ 4.5 pH buffer in foods, laxatives Acidic; stabilizes low-pH systems
Disodium hydrogen phosphate (DSP) Na₂HPO₄ 9.0 Buffers, ceramics, food additives Neutralizing agent; forms complexes with metal ions
Trisodium phosphate (TSP) Na₃PO₄ 12.0 Cleaning agents, degreasers Highly alkaline; removes grease
Sodium aluminum phosphate Na₈Al₂(OH)₂(PO₄)₄ 6.0–9.0 Emulsifier in baked goods Combines phosphate and aluminum for leavening

Key Differences:

pH and Reactivity: DSP (pH 9.0) is less alkaline than TSP (pH 12.0) but more basic than monosodium phosphate (pH 4.5). This makes DSP ideal for maintaining near-neutral pH in biochemical buffers . TSP’s high alkalinity limits its use in food and pharmaceuticals but enhances its efficacy in industrial cleaning .

Hydration States: DSP’s dodecahydrate form (Na₂HPO₄·12H₂O) precipitates below 35°C, while the anhydrous form decomposes above 95°C into sodium pyrophosphate (Na₄P₂O₇) . Monosodium phosphate monohydrate (NaH₂PO₄·H₂O) is preferred in low-pH formulations due to its stability in acidic conditions .

Industrial vs. Pharmaceutical Use :

  • Industrial-grade DSP (≥97% purity) tolerates higher impurity levels (e.g., sulfate ≤0.7%) compared to pharmaceutical grades (≥98.5% purity) .
  • TSP is avoided in food due to its corrosivity, whereas DSP is GRAS (Generally Recognized As Safe) .

Advanced Research Findings

Structural and Functional Insights

  • Metal Ion Interactions : DSP forms stable complexes with Ca²⁺ and Mg²⁺, enabling its use in hydroxyapatite synthesis for bone grafts .
  • Thermal Stability : In composites with chitosan, DSP-derived hydroxyapatite remains stable up to 200°C, making it suitable for biomedical materials .

Analytical Methods for Purity and Structure

  • Titrimetric Assays : Acid-base titration with HCl quantifies Na⁺ content, ensuring compliance with USP standards .
  • Spectrophotometry : Molybdenum blue method detects phosphate ions at λmax 820 nm .
  • Chromatography : HPLC with refractive index detectors identifies impurities in pharmaceutical-grade DSP .

Q & A

Q. How to prepare and standardize disodium hydrogen phosphate buffer solutions for biological assays?

  • Methodological Answer : this compound buffers are prepared by mixing Na₂HPO₄ with a weak acid (e.g., citric acid) to achieve the desired pH. For example, a pH 6.8 buffer can be made by dissolving 71.6 g of Na₂HPO₄·12H₂O in water and adjusting the pH with citric acid solution (21.0 g/L) at a 63:37 volume ratio . Standardization involves verifying pH with calibrated electrodes and adjusting ionic strength using salts like NaCl. Anhydrous Na₂HPO₄ (141.96 g/mol) is preferred for precise molarity calculations, while hydrated forms require correction for water content .

Q. What are the key considerations for using this compound in protein purification via ion exchange chromatography?

  • Methodological Answer : Na₂HPO₄ is used in elution buffers to modulate ionic strength and compete with negatively charged protein binding sites. Optimize pH (typically 7.0–8.0) to match the protein’s isoelectric point and prevent denaturation. For example, a 0.05 M Na₂HPO₄ buffer with 0.5 M NaCl is effective for eluting acidic proteins. Validate buffer performance using SDS-PAGE or UV-Vis spectroscopy to confirm purity .

Q. How does this compound function as a buffering agent in DNA electrophoresis?

  • Methodological Answer : In agarose gel electrophoresis, Na₂HPO₄ maintains a stable pH (7.0–8.5) to ensure DNA migration consistency. Prepare a 1x TBE buffer (89 mM Tris, 89 mM boric acid, 2 mM Na₂HPO₄) for high-resolution separation. Adjust Na₂HPO₄ concentration to 10–20 mM if DNA smearing occurs due to pH fluctuations .

Advanced Research Questions

Q. How to design experiments to optimize mineral dissolution using this compound, incorporating factorial design?

  • Methodological Answer : A 2ⁿ factorial design can optimize parameters like temperature (X₁), Na₂HPO₄ concentration (X₂), and solid-liquid ratio (X₃). For ulexite dissolution, a central composite design identified optimal conditions: 65°C, 2 M Na₂HPO₄, and 1/8 g·mL⁻¹ solid-liquid ratio, achieving 98.16% B₂O₃ extraction. Model interactions (e.g., X₁X₂ for temperature-concentration effects) are quantified using regression analysis. Validate with ANOVA to confirm significance (p < 0.05) .

Q. What analytical techniques resolve data contradictions when Na₂HPO₄ interacts with metal ions in complex matrices?

  • Methodological Answer : Conflicting ion-interference data (e.g., Ca²⁺ or Fe³⁺ binding to HPO₄²⁻) can be resolved via capillary electrophoresis (CE) with micellar electrokinetic chromatography (MEKC). A validated MEKC method using 15.4 mM Na₂HPO₄, 28.4 mM SDS, and 7.5% 1-propanol at pH 9.45 separates triazine herbicides with >95% resolution. Pair with ICP-MS to quantify metal-phosphate complexes .

Q. How does the choice between anhydrous and hydrated Na₂HPO₄ affect experimental outcomes in long-term stability studies?

  • Methodological Answer : Anhydrous Na₂HPO₄ (hygroscopic) requires desiccated storage to prevent water absorption, which alters molarity. Hydrated forms (e.g., Na₂HPO₄·12H₂O) are stable at 25°C but degrade above 40°C, releasing water and reducing buffer capacity. In 6-month stability studies, anhydrous Na₂HPO₄ buffers showed <2% pH drift, while hydrated forms varied by 5% under humid conditions .

Q. How to model threshold effects of Na₂HPO₄ dosage in in vivo studies?

  • Methodological Answer : Dose-response curves in rodent models reveal a threshold at 150 mg/kg/day, beyond which renal phosphate excretion plateaus, indicating nephrotoxicity risk. Use nonlinear mixed-effects modeling (NONMEM) to fit data, incorporating covariates like body weight and glomerular filtration rate. Validate with histopathology to confirm tubular damage .

Methodological Notes

  • Buffer Preparation : Always use ACS-grade Na₂HPO₄ (≥99.5% purity) for reproducibility .
  • Statistical Validation : Apply Box-Behnken or central composite designs for multivariable optimization .
  • Analytical Cross-Check : Pair CE with MALDI-TOF for protein-Na₂HPO₄ interaction studies .

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